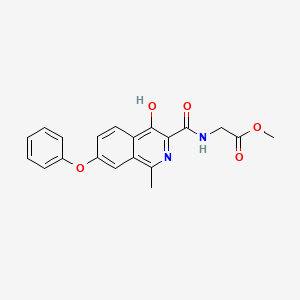
Roxadustat Impurity 2
Übersicht
Beschreibung
Roxadustat Impurity 2 is a reference standard with its chemical name being [2- [ (4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid . Roxadustat is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease .
Chemical Reactions Analysis
Roxadustat, the parent compound of the impurity, has well-characterized pharmacokinetics. It has an apparent volume of distribution after oral administration of 22–57 L, apparent clearance of 1.2–2.65 L/h, and renal clearance of 0.030–0.026 L/h in healthy volunteers .Physical And Chemical Properties Analysis
Roxadustat, the parent compound, has poor aqueous solubility and photochemical stability . More specific physical and chemical properties of Roxadustat Impurity 2 are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Treatment of Anemia in CKD
Roxadustat has been shown to be effective in treating anemia in patients with chronic kidney disease (CKD). It works by stabilizing hypoxia-inducible factors, leading to increased erythropoiesis and thus higher hemoglobin levels .
Exploring Solid-State Properties
The solid-state properties of Roxadustat, such as polymorphism and co-crystal formation, are critical for its formulation. Research into these properties can lead to the development of more stable and effective pharmaceutical products .
Bioanalytical Method Development
Roxadustat’s complex structure necessitates sophisticated bioanalytical methods for its quantification and study. Liquid chromatography-tandem mass spectrometry (LC-MS) is extensively used for analyzing Roxadustat in biological matrices .
Pharmacological Characterization
Understanding the pharmacological characteristics of Roxadustat, including its pharmacokinetics and pharmacodynamics, is essential for its application in therapeutics. This includes studying its absorption, distribution, metabolism, and excretion (ADME) profiles .
Investigating Off-Target Effects
While Roxadustat primarily targets the HIF pathway, it may have off-target effects. Research into these effects is crucial for understanding the full scope of the drug’s impact on the body .
Treatment of Other Hypoxia-Related Diseases
Beyond anemia, Roxadustat has potential applications in treating other diseases related to hypoxia. This includes conditions where oxygen delivery to tissues is compromised .
Formulation Development
The development of Roxadustat formulations is a significant area of research. This involves creating dosage forms that are effective, safe, and patient-friendly .
Safety and Efficacy Studies
Conducting safety and efficacy studies is vital for any therapeutic agent. For Roxadustat, this includes assessing its impact on cardiovascular risks, especially in non-dialysis dependent CKD patients .
Wirkmechanismus
Roxadustat works by reducing the breakdown of the hypoxia-inducible factor (HIF), a transcription factor that stimulates red blood cell production in response to low oxygen levels . It inhibits the prolyl hydroxylase domain (PHD) enzymes, leading to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJZCCNTOCDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roxadustat Impurity 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



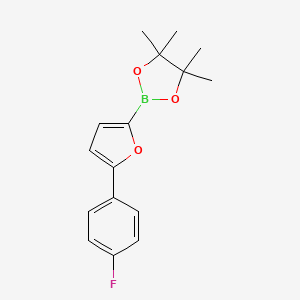
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
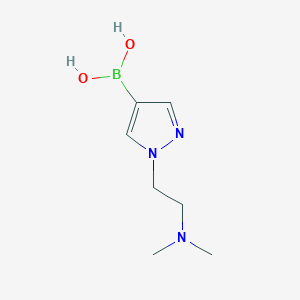
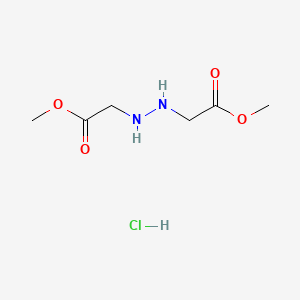

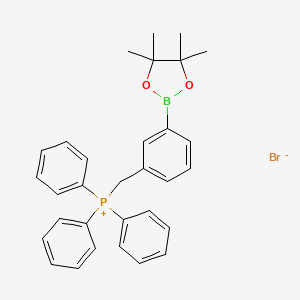
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

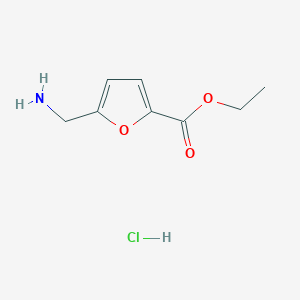
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)


![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
